molecular formula C16H18N4O3S B2976027 methyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 852145-25-6

methyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2976027
CAS No.: 852145-25-6
M. Wt: 346.41
InChI Key: YBMSILHJOIZRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted at positions 4 and 5 with a 2-methoxyethyl group and an indol-3-yl moiety, respectively.

Properties

IUPAC Name

methyl 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-22-8-7-20-15(18-19-16(20)24-10-14(21)23-2)12-9-17-13-6-4-3-5-11(12)13/h3-6,9,17H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMSILHJOIZRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)OC)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate typically involves multi-step organic reactions One common approach starts with the preparation of the indole derivative, followed by the formation of the triazole ring through cyclization reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The indole and triazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the ester group would produce the corresponding alcohol.

Scientific Research Applications

Methyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The indole and triazole rings can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Triazole Derivatives

Compound Name Position 4 Substituent Position 5 Substituent Ester Group Biological Activity/Notes Reference
Methyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Target) 2-Methoxyethyl Indol-3-yl Methyl N/A (structural focus)
Methyl 2-((4-(4-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate 4-Methoxyphenyl Pyridin-4-yl Methyl Synthetic intermediate
Piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate (Tryfuzol®) Phenyl Furan-2-yl Piperidine Immunomodulatory, antioxidant
Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (1j) (4-n-Propylnaphthyl)methyl Bromo Sodium URAT1 inhibitor
4-((5-((Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Methyl Decylthio Morpholine Antifungal, antimicrobial

Key Observations :

  • The 2-methoxyethyl group at position 4 in the target compound may enhance solubility compared to bulkier aromatic substituents (e.g., phenyl or naphthyl groups) .

Key Observations :

  • Microwave-assisted synthesis (e.g., ) reduces reaction times for triazole derivatives compared to conventional heating .

Key Observations :

  • Aromatic substituents (e.g., naphthyl or phenyl) at position 4 correlate with enzyme inhibition (e.g., URAT1) .
  • Methoxyethyl and indole groups in the target compound may prioritize CNS activity or solubility over enzyme inhibition.

Biological Activity

Methyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H23N5O2S
  • Molecular Weight : 385.5 g/mol
  • IUPAC Name : 2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone

The compound features a triazole ring linked to an indole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit promising anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast)27.3
HCT116 (Colon)6.2
HepG2 (Liver)Not reported

These findings suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

The compound's thioether linkage and triazole structure contribute to its antimicrobial properties. Studies have shown that similar triazole derivatives have exhibited antibacterial and antifungal activities.

Table 2: Antimicrobial Activity Findings

PathogenActivityReference
Mycobacterium tuberculosisModerate Inhibition
Staphylococcus aureusEffective
Candida albicansEffective

The compound's ability to inhibit microbial growth suggests potential applications in treating infections.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The triazole ring can inhibit enzymes critical for cancer cell proliferation.
  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.
  • Disruption of Microbial Cell Wall Synthesis : Similar compounds have been shown to interfere with the biosynthesis of essential cellular components in bacteria and fungi.

Case Studies

A notable study explored the synthesis and biological evaluation of various triazole derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines and promising antibacterial properties against resistant strains of bacteria .

Q & A

Basic: What are the standard synthetic routes for methyl 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetate, and how is the reaction medium optimized?

The synthesis typically involves a multi-step approach starting with the formation of the 1,2,4-triazole core. A common method includes:

  • Step 1 : Alkylation or substitution reactions to introduce the 2-methoxyethyl group at the N4 position of the triazole ring.
  • Step 2 : Thiolation at the C3 position using reagents like thiourea or P₂S₅, followed by coupling with methyl chloroacetate to form the thioacetate ester .
  • Reaction Optimization : Absolute alcohols (e.g., propanol, butanol) saturated with dry HCl are preferred for high yields, as they facilitate nucleophilic substitution and stabilize intermediates .

Basic: Which spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?

  • Elemental Analysis : Validates empirical formula by matching calculated and observed percentages of C, H, N, and S .
  • IR Spectrophotometry : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester, N-H stretches for indole) .
  • HPLC-DAD : Quantifies purity and detects impurities using reverse-phase C18 columns with UV detection at 254 nm. Mobile phases often combine acetonitrile and phosphate buffers .
  • ¹H NMR : Confirms substituent positions (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, indole aromatic protons at δ 7.0–7.8 ppm) .

Advanced: How can researchers optimize reaction conditions to improve yield and minimize by-products?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while alcohols (e.g., ethanol) improve esterification efficiency .
  • Catalysis : Dry HCl gas in alcohol media accelerates thioether formation by protonating the triazole nitrogen, increasing electrophilicity at the C3 position .
  • Temperature Control : Reflux conditions (70–90°C) balance reaction kinetics and thermal stability of sensitive intermediates like indole derivatives .
  • Work-Up Strategies : Recrystallization from ethanol removes unreacted starting materials, as the target compound is sparingly soluble in cold ethanol .

Advanced: How should researchers analyze and resolve contradictions in degradation product data under varying experimental conditions?

  • Mass Balance Studies : Ensure total degradation products + intact compound = 100% to validate analytical methods. For example, reports consistent mass balance across pH and thermal stress conditions .
  • HPLC-MS : Identifies degradation pathways (e.g., hydrolysis of the ester group to acetic acid derivatives under acidic conditions) .
  • Stress Testing : Compare accelerated degradation (e.g., 40°C/75% RH for 6 months) with real-time stability data to model shelf-life predictions .

Advanced: What strategies are effective for evaluating structure-activity relationships (SAR) in antimicrobial or antifungal studies?

  • Substituent Variation : Replace the 2-methoxyethyl group with alkyl chains (e.g., methyl, ethyl) or aryl groups (e.g., dimethoxyphenyl) to assess how hydrophobicity impacts activity .
  • Salt Formation : Synthesize potassium or organic amine salts to enhance solubility and bioavailability, as seen in related triazole-thioacetate derivatives .
  • Biological Assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). highlights that 3,4-dimethoxyphenyl analogs exhibit superior antifungal activity .

Advanced: What methodological challenges arise in scaling up synthesis, and how can they be addressed?

  • By-Product Formation : At larger scales, incomplete thiolation may yield disulfide by-products. Mitigate this by using excess thiourea and inert atmospheres .
  • Purification Bottlenecks : Column chromatography is impractical for large batches. Switch to fractional crystallization or pH-dependent precipitation (e.g., acidifying to isolate free acids) .
  • Reproducibility : Batch-to-batch variability in indole coupling can occur. Implement in-process controls (e.g., TLC monitoring at each step) .

Advanced: How can computational methods complement experimental studies of this compound?

  • Docking Studies : Model interactions with fungal CYP51 (lanosterol demethylase) to predict binding affinity, guided by structural analogs like fluconazole .
  • QSAR Modeling : Correlate logP values of substituents (e.g., methoxyethyl vs. phenethyl) with antimicrobial activity to prioritize synthetic targets .
  • Degradation Prediction : Software like ADMET Predictor™ simulates hydrolytic degradation pathways to guide stability studies .

Basic: What are the key stability-indicating parameters for this compound during storage?

  • pH Sensitivity : The ester group hydrolyzes rapidly under alkaline conditions (pH > 8), forming acetic acid derivatives. Store in neutral buffers or lyophilized form .
  • Light Exposure : Indole moieties are prone to photooxidation. Use amber glass vials and store at 2–8°C .
  • Hygroscopicity : The methoxyethyl group may absorb moisture, reducing crystallinity. Use desiccants in packaging .

Advanced: How can researchers validate the biological activity of this compound against conflicting literature reports?

  • Standardized Protocols : Adopt CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC assays to ensure comparability .
  • Control Compounds : Include reference drugs (e.g., fluconazole for antifungal assays) to calibrate activity thresholds .
  • Mechanistic Studies : Use fluorescence microscopy to confirm membrane disruption in fungi, distinguishing between static and cidal effects .

Advanced: What analytical techniques are critical for characterizing salt forms of this compound?

  • ¹³C NMR : Detects shifts in carbonyl carbons (e.g., acetate at ~170 ppm) upon salt formation with amines .
  • XRD : Confirms crystalline vs. amorphous nature, which impacts solubility and dissolution rates .
  • Thermogravimetric Analysis (TGA) : Measures dehydration or decomposition temperatures of hydrates or solvates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.